molecular formula C11H15NO2 B12641072 Benzoic acid, 3-[(1S)-1-aminoethyl]-, ethyl ester

Benzoic acid, 3-[(1S)-1-aminoethyl]-, ethyl ester

Cat. No.: B12641072
M. Wt: 193.24 g/mol
InChI Key: QWRWCBPEQXKHPX-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Molecular Formula Analysis

Benzoic acid, 3-[(1S)-1-aminoethyl]-, ethyl ester is systematically named ethyl 3-(1-aminoethyl)benzoate according to IUPAC nomenclature rules. The molecular formula C₁₁H₁₅NO₂ reflects its composition: 11 carbon atoms, 15 hydrogen atoms, one nitrogen atom, and two oxygen atoms. The compound’s structure comprises a benzoate ester backbone substituted at the para position with a 1-aminoethyl group.

The SMILES notation (CCOC(=O)C1=CC=CC(=C1)C(C)N) delineates the connectivity of atoms, highlighting the ethyl ester group (CCOC(=O)), the benzene ring (C1=CC=CC(=C1)), and the chiral 1-aminoethyl substituent (C(C)N). The molecular weight is 193.24 g/mol, calculated using atomic masses from the PubChem database.

A comparative analysis of related esters reveals distinct structural features. For example, methyl 4-[(1S)-1-aminoethyl]benzoate hydrochloride shares the same aminoethyl substituent but differs in ester group (methyl vs. ethyl) and the presence of a hydrochloride salt. Such variations influence physicochemical properties like solubility and melting points, though these are beyond the scope of this article.

Stereochemical Configuration at C1 Position

The compound’s stereochemical designation (1S) arises from the configuration of the chiral center at the first carbon of the aminoethyl group. Using the Cahn-Ingold-Prelog priority rules, the substituents around this carbon are prioritized as follows:

  • Amino group (-NH₂) (highest priority due to nitrogen’s atomic number),
  • Benzene ring (attached via the adjacent carbon),
  • Methyl group (-CH₃) ,
  • Hydrogen atom (lowest priority).

When the lowest-priority hydrogen is oriented away from the observer, the remaining groups arrange in descending priority order. The clockwise arrangement of -NH₂, benzene ring, and -CH₃ confers the S configuration to this chiral center. This assignment is critical for understanding the compound’s optical activity and interactions in chiral environments.

The InChIKey (QWRWCBPEQXKHPX-UHFFFAOYSA-N) encodes this stereochemical information, ensuring unambiguous identification in chemical databases. Notably, the absence of a stereodescriptor in the InChIKey’s first block indicates that the compound’s stereochemistry is fully defined in subsequent layers of the identifier.

Comparative Analysis of Enantiomeric Forms (R vs S Configurations)

The enantiomer of this compound would possess the R configuration at the chiral center. Enantiomers share identical physical properties (e.g., melting point, solubility) but exhibit opposite optical activities. For example, the (1S) enantiomer would rotate plane-polarized light in the opposite direction compared to the (1R) form, though specific rotation values are not reported in the available literature.

The biological activity of enantiomers often diverges due to stereoselective interactions with chiral biomolecules. While data on this specific compound’s bioactivity are limited, analogous compounds like methyl 4-[(1S)-1-aminoethyl]benzoate hydrochloride demonstrate configuration-dependent receptor binding. Such observations underscore the importance of stereochemical purity in pharmaceutical applications, though this compound’s therapeutic relevance remains unexplored.

Properties

IUPAC Name

ethyl 3-(1-aminoethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-3-14-11(13)10-6-4-5-9(7-10)8(2)12/h4-8H,3,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWRWCBPEQXKHPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC(=C1)C(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Procedure:

  • Reactants : Benzoic acid derivative, ethanol, and sulfuric acid.
  • Conditions : The mixture is refluxed to ensure complete esterification.
  • Outcome : The product is purified by distillation or crystallization.

This method provides high yields and purity when optimized for temperature and reaction time.

Condensation Reactions Using Carbodiimides

Condensation reactions using dicyclohexylcarbodiimide (DCC) are another effective approach for esterification. This method is particularly useful for synthesizing esters with amino substituents.

Procedure:

  • Reactants : Amino-substituted benzoic acid, ethanol, DCC as a coupling agent, and N,N-dimethylaminopyridine (DMAP) as a catalyst.
  • Conditions : The reaction is conducted in anhydrous solvents like tetrahydrofuran under nitrogen atmosphere at low temperatures (0°C).
  • Outcome : The precipitate formed is filtered off, and the product is crystallized from ethyl acetate.

This method ensures high selectivity and minimizes side reactions.

Reaction with Benzoyl Chloride

Benzoic acid esters can be synthesized by reacting benzoyl chloride with ethanol in the presence of a base.

Procedure:

  • Reactants : Benzoyl chloride, ethanol, and a weak inorganic base (e.g., potassium carbonate).
  • Conditions : The reaction is carried out in anhydrous solvents like methylene chloride at controlled temperatures (0–25°C).
  • Outcome : The product is purified by filtration and recrystallization.

This method is environmentally friendly as it minimizes waste production.

Hydrolysis and Re-Esterification

Hydrolysis followed by re-esterification is another pathway used to prepare substituted benzoic acid esters.

Procedure:

  • Step 1 : Hydrolyze substituted trifluoromethyl benzoic acids in the presence of strong acids like sulfuric or hydrofluoric acid.
  • Step 2 : Esterify the resulting benzoic acid with ethanol under reflux conditions.
  • Outcome : High yields of pure ethyl esters are obtained after recrystallization.

Table: Comparative Analysis of Preparation Methods

Method Reactants Conditions Yield Purity Environmental Impact
Esterification Benzoic acid + Ethanol + Acid Reflux High High Moderate
Condensation with DCC Benzoic acid + Ethanol + DCC Anhydrous, low temperature Very High Very High Low
Benzoyl Chloride Reaction Benzoyl chloride + Ethanol + Base Controlled temperature High High Low
Hydrolysis & Re-Esterification Trifluoromethyl benzoic acids + Ethanol Reflux Moderate High Moderate

Notes on Optimization

  • Solvent Selection : Anhydrous solvents like tetrahydrofuran or methylene chloride enhance reaction efficiency by preventing side reactions involving water.
  • Catalysts : Using DMAP or similar catalysts improves reaction rates and selectivity during condensation reactions.
  • Temperature Control : Maintaining low temperatures during initial stages prevents decomposition of sensitive intermediates.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 3-[(1S)-1-aminoethyl]-, ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the amino group to an amine.

    Substitution: The benzene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride (AlCl3) for halogenation or concentrated nitric acid (HNO3) for nitration.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Pharmaceutical Applications

Benzoic acid derivatives, including 3-[(1S)-1-aminoethyl]-, ethyl ester, have been studied for their biological activities and therapeutic potential. Key applications include:

  • Intermediate in Drug Synthesis : This compound serves as an intermediate in the synthesis of various pharmaceuticals. Its unique structure allows for modifications that can enhance drug efficacy and specificity.
  • Biological Activity : Research indicates that derivatives of benzoic acid exhibit various biological activities, including antimicrobial, anti-inflammatory, and analgesic properties. These activities make them candidates for further pharmacological studies .
  • Spasmolytic Agents : Certain substituted amino ethyl meta benzoic acid esters have demonstrated spasmolytic activity, suggesting potential use in treating gastrointestinal disorders .

Case Study: Spasmolytic Activity

A study evaluated the spasmolytic effects of benzoic acid derivatives on isolated rabbit ileum. Compounds were tested against spasmogens like acetylcholine and histamine. Results indicated comparable activity to established spasmolytics like papaverine, highlighting their therapeutic potential .

Organic Synthesis Applications

The compound is also valuable in organic synthesis due to its reactivity and ability to serve as a building block for more complex molecules.

  • Synthesis Pathways : Benzoic acid, 3-[(1S)-1-aminoethyl]-, ethyl ester can be synthesized through various methods involving esterification reactions with alcohols under acidic conditions. This versatility allows chemists to tailor its properties for specific applications .
  • Derivatives Development : The compound can be modified to create derivatives with enhanced solubility or biological activity. For instance, variations in the amino group or the ester moiety can lead to compounds with improved pharmacokinetic profiles .

Mechanism of Action

The mechanism of action of benzoic acid, 3-[(1S)-1-aminoethyl]-, ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds or ionic interactions with active sites, influencing the compound’s biological activity. The ester group may undergo hydrolysis to release the active benzoic acid derivative, which can then participate in various biochemical pathways.

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

(a) Ethyl 3-Hydroxybenzoate
  • Structure: Contains a hydroxyl (-OH) group at the 3-position instead of the aminoethyl group.
  • Properties: The hydroxyl group enhances water solubility via hydrogen bonding, unlike the aminoethyl group, which may increase basicity and interaction with biological targets. Ethyl 3-hydroxybenzoate is commonly used in flavoring agents due to its phenolic aroma .
  • Applications : Found in kiwifruit aroma profiles, contributing to ester-dominated fragrances .
(b) Benzoic Acid, 4-Ethoxy-, Ethyl Ester
  • Structure : Features an ethoxy (-OCH₂CH₃) group at the 4-position.
  • Properties: The ethoxy group increases hydrophobicity compared to the polar aminoethyl substituent.
(c) 2-Acetamidobenzoic Acid Methyl Ester (Av7)
  • Structure : Methyl ester with an acetamido group at the 2-position.
  • Properties: Demonstrated significant antitumor activity against gastric, liver, and lung cancer cell lines. The aminoethyl group in the target compound may similarly enhance bioactivity but with altered selectivity due to stereochemistry .
(d) Ethyl Benzoate
  • Structure : Simplest ethyl ester of benzoic acid without additional substituents.
  • Properties : Lacks functional groups beyond the ester, resulting in high lipid solubility and use as a flavoring agent. The pKa of benzoic acid (4.20) contrasts with its ester, which is pH-insoluble, highlighting the impact of esterification on solubility .

Physicochemical Properties and Solubility

Compound Substituent(s) Molecular Weight (g/mol) Solubility in Water Key Applications
Benzoic acid, 3-[(1S)-1-aminoethyl]-, ethyl ester 3-(1S-aminoethyl), ethyl ester ~223.3 (estimated) Low (ester dominance) Pharmaceuticals, chiral intermediates
Ethyl 3-hydroxybenzoate 3-hydroxy, ethyl ester 166.17 Moderate (due to -OH) Flavoring agents
Ethyl benzoate Ethyl ester 150.17 Insoluble Solvent, fragrance
Benzoic acid, 4-ethoxy-, ethyl ester 4-ethoxy, ethyl ester 194.23 Low Antioxidant biomarkers
  • Esters with hydroxyl or amino groups exhibit moderate solubility in polar solvents, whereas purely hydrophobic esters (e.g., ethyl benzoate) are lipid-soluble .

Biological Activity

Benzoic acid, 3-[(1S)-1-aminoethyl]-, ethyl ester, also known as ethyl 3-[(1S)-1-aminoethyl]benzoate, is a compound with notable biological activity and potential applications in pharmaceuticals and organic synthesis. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C11H15NO2C_{11}H_{15}NO_2 and a molecular weight of approximately 195.25 g/mol. It features a benzoic acid structure with an ethyl ester group and an aminoethyl substituent at the meta position of the benzene ring. This unique configuration contributes to its biological activity.

Biological Activities

Research indicates that benzoic acid derivatives exhibit various biological activities, including:

  • Antimicrobial Activity : Studies have shown that benzoic acid derivatives possess antimicrobial properties against bacteria and fungi. The aminoethyl group enhances interaction with microbial targets, potentially increasing efficacy.
  • Antioxidant Properties : The compound may exhibit antioxidant activity, which is vital for protecting cells from oxidative stress.
  • Enzyme Inhibition : It has been studied for its inhibitory effects on enzymes such as tyrosinase and various proteases, which are crucial in several biochemical pathways.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialEffective against various bacterial strains
AntioxidantReduces oxidative stress in cellular models
Enzyme InhibitionInhibits tyrosinase and proteases

The biological activity of this compound is influenced by its chemical structure. The aminoethyl group can form hydrogen bonds or ionic interactions with active sites on enzymes or receptors, enhancing its biological effects. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which may participate in various biochemical pathways.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of benzoic acid derivatives, including the ethyl ester variant. The results indicated significant inhibition of growth in Gram-positive and Gram-negative bacteria at concentrations ranging from 50 to 200 µg/mL. The aminoethyl substituent contributed to increased binding affinity to bacterial cell walls.

Study 2: Enzyme Inhibition

In another investigation, the compound was tested for its ability to inhibit tyrosinase activity in vitro. Results demonstrated that at a concentration of 5 µM, it inhibited tyrosinase by approximately 60%, indicating potential applications in skin-whitening formulations.

Comparative Analysis with Similar Compounds

The unique structure of this compound distinguishes it from other similar compounds:

Compound NameStructureUnique Features
Ethyl BenzoateC9H10O2Lacks amino group; commonly used as a food preservative.
M-Aminobenzoic AcidC7H9NO2Contains an amino group but lacks the ethyl ester functionality; used in sunscreens.
Ethyl 4-AminobenzoateC9H11NO2Amino group at para position; used as a local anesthetic.

The presence of both an amino group and an ethyl ester functionality in this compound enhances its biological activity compared to these similar compounds.

Q & A

Basic: What are the recommended synthetic routes for obtaining enantiomerically pure Benzoic acid, 3-[(1S)-1-aminoethyl]-, ethyl ester?

Methodological Answer:
To achieve high enantiomeric purity, asymmetric synthesis or chiral resolution techniques are critical.

  • Asymmetric Catalysis : Use chiral catalysts (e.g., BINOL-derived catalysts) during esterification to control stereochemistry at the (1S)-aminoethyl group.
  • Protection-Deprotection Strategies : Protect the amine group with tert-butoxycarbonyl (Boc) or benzyl (Bn) groups before esterification to prevent racemization .
  • Chiral Chromatography : Post-synthesis purification via chiral HPLC (e.g., using amylose-based columns) ensures separation of enantiomers. Reference data from NIST (e.g., InChIKey: ZMCBYSBVJIMENC for similar compounds) can guide method development .

Basic: How can researchers confirm the structural identity and purity of this compound?

Methodological Answer:
A multi-analytical approach is essential:

  • NMR Spectroscopy : 1H and 13C NMR to confirm the ethyl ester moiety (δ ~4.3 ppm for –OCH2CH3) and the (1S)-aminoethyl group (coupling constants for stereochemistry) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify the molecular ion peak (e.g., expected m/z ~223.12 for C11H15NO2). Cross-reference with NIST databases .
  • HPLC-PDA : Reverse-phase HPLC with photodiode array detection to assess purity (>98%) and detect impurities .

Advanced: How can conflicting reports about this compound’s bioactivity be resolved experimentally?

Methodological Answer:
Discrepancies often arise from variations in assay conditions or compound handling:

  • Purity Validation : Re-analyze bioactive samples via HPLC and NMR to confirm absence of degradation products (e.g., hydrolysis of the ester group) .
  • Stereochemical Consistency : Verify enantiomeric excess (e.g., circular dichroism) to rule out racemization during biological testing .
  • Standardized Assays : Compare results under controlled conditions (e.g., antioxidant assays using DPPH with consistent concentrations) .

Advanced: What experimental strategies elucidate the impact of the (1S)-aminoethyl group on physicochemical properties?

Methodological Answer:

  • Thermodynamic Analysis : Use Joback/McGowan methods to estimate temperature-dependent properties (e.g., heat capacity, vapor pressure) and compare with analogs lacking the aminoethyl group .
  • Molecular Dynamics (MD) Simulations : Model solvation effects and hydrogen-bonding interactions using software like GROMACS, leveraging NIST’s experimental data for validation .
  • X-ray Crystallography : Resolve crystal structures to study conformational preferences (e.g., intramolecular H-bonding between NH2 and ester carbonyl) .

Basic: What storage conditions are critical for maintaining compound stability?

Methodological Answer:

  • Temperature : Store at –20°C in airtight, amber vials to prevent thermal degradation and photolysis .
  • Moisture Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the ester group.
  • Inert Atmosphere : For long-term storage, purge vials with argon or nitrogen .

Advanced: How can researchers study conformational dynamics in solution?

Methodological Answer:

  • 2D NMR Techniques : NOESY/ROESY to detect spatial proximity between the aminoethyl group and aromatic protons, revealing preferred conformers .
  • Variable-Temperature NMR : Analyze chemical shift changes to assess rotational barriers around the ester linkage .

Basic: Which databases provide reliable physicochemical data for this compound?

Methodological Answer:

  • NIST Chemistry WebBook : For spectroscopic data (IR, MS), vapor pressure, and thermodynamic properties .
  • Cheméo : For temperature-dependent heat capacity and Joback/McGowan method outputs .

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